molecular formula C14H11F2NO3 B1620507 Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 242797-16-6

Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1620507
CAS No.: 242797-16-6
M. Wt: 279.24 g/mol
InChI Key: KKUDERXXFMKEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. According to standardized chemical databases and official nomenclature sources, the compound is properly designated as methyl 1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxylate. This systematic name reflects the complete structural architecture, beginning with the methyl ester group attached to the carboxylic acid functionality at position 3 of the pyridine ring system.

The structural complexity of this compound necessitates careful consideration of each component within the systematic name. The core structure consists of a six-membered pyridine ring that has been modified through selective functionalization at specific positions. The 6-oxo designation indicates the presence of a ketone functional group at position 6 of the pyridine ring, while the dihydropyridine portion of the name reflects the partially saturated nature of the ring system. The 3,4-difluorobenzyl substituent represents a benzyl group where two hydrogen atoms on the aromatic ring have been replaced with fluorine atoms at the 3 and 4 positions, creating a distinctive electronic environment that influences the compound's overall chemical behavior.

The molecular structure can be represented through multiple chemical notation systems, each providing different levels of detail about atomic connectivity and spatial arrangement. The Simplified Molecular Input Line Entry System representation of this compound is documented as COC(=O)C1=CN(CC2=CC(F)=C(F)C=C2)C(=O)C=C1. This linear notation system effectively captures the complete connectivity pattern, showing the methoxy ester group, the pyridine ring system, and the difluorobenzyl substituent in a standardized format that facilitates database searches and computational analysis.

CAS Registry Number and Alternate Designations

The molecular weight of this compound has been consistently reported as 279.24 grams per mole across multiple independent sources. This value represents the sum of the atomic weights of all constituent atoms and serves as a fundamental parameter for quantitative analysis, solution preparation, and analytical method development. The precise molecular weight calculation accounts for the natural isotopic distribution of the constituent elements, providing an accurate reference value for mass spectrometric analysis and other analytical techniques requiring exact mass information.

Molecular Parameter Value Units
Molecular Formula C14H11F2NO3 -
Molecular Weight 279.24 g/mol
Carbon Atoms 14 count
Hydrogen Atoms 11 count
Fluorine Atoms 2 count
Nitrogen Atoms 1 count
Oxygen Atoms 3 count

Additional molecular descriptors provide further insight into the compound's structural characteristics. The presence of two fluorine atoms contributes significantly to the compound's electronic properties and potential biological activity, as fluorine substitution often enhances metabolic stability and alters binding interactions with biological targets. The nitrogen atom forms part of the pyridine ring system, contributing to the compound's basic character and coordination potential. The three oxygen atoms are distributed among the ester functionality and the ketone group, providing multiple sites for hydrogen bonding and other intermolecular interactions.

The molecular composition analysis reveals important structural features that influence the compound's physical and chemical properties. The relatively high ratio of carbon to hydrogen atoms indicates a significant degree of unsaturation and aromaticity, consistent with the presence of both pyridine and benzene ring systems. The incorporation of fluorine atoms into the molecular structure represents a deliberate modification that typically enhances chemical stability and modifies electronic properties compared to non-fluorinated analogs.

Properties

IUPAC Name

methyl 1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c1-20-14(19)10-3-5-13(18)17(8-10)7-9-2-4-11(15)12(16)6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUDERXXFMKEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377520
Record name Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242797-16-6
Record name Methyl 1-[(3,4-difluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242797-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrothermal Synthesis of Pyridone Carboxylic Acid

A high-yield method for 6-oxo-1,6-dihydropyridine-3-carboxylic acid, a key precursor, involves hydrothermal conditions. As detailed in CN102924371B, 2-chloro-5-trifluoromethylpyridine reacts with water in a sealed reactor at 100–180°C for 24–72 hours, yielding white crystalline product (80% yield). The reaction mechanism likely proceeds via hydrolysis and cyclization, with water acting as both solvent and nucleophile.

Reaction Conditions

Parameter Value
Temperature 100–180°C
Time 24–72 hours
Solvent Water
Yield ≥80%

This method’s advantages include minimal byproducts and avoidance of organic solvents, aligning with green chemistry principles.

Claisen Condensation and Cyclization

Alternative routes, such as those in PMC4882222, construct the pyridone ring through Claisen condensation. Ethyl chloroacetoacetate undergoes benzyl etherification, homologation to enamine intermediates, and cyclization under acidic conditions. While this multi-step process offers flexibility for functionalization, it requires stringent purification and yields 44–60%.

Esterification to Methyl Carboxylate

Conversion of the carboxylic acid to the methyl ester is critical. Classical Fischer esterification—refluxing with methanol and catalytic sulfuric acid—is widely employed. However, patent WO2012146067A1 suggests using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by methanol quenching. This method enhances reaction speed and purity (>95%), avoiding prolonged heating.

Optimized Esterification Protocol

  • Acyl Chloride Formation : React 6-oxo-1,6-dihydropyridine-3-carboxylic acid with SOCl₂ (1.2 eq) in dry dichloromethane (DCM) at 0°C for 2 hours.
  • Methanol Quenching : Add methanol dropwise, stir at room temperature for 12 hours.
  • Workup : Concentrate under vacuum, purify via recrystallization (ethyl acetate/hexane).

Yields typically exceed 85%.

N-Alkylation with 3,4-Difluorobenzyl Groups

Introducing the 3,4-difluorobenzyl moiety at the pyridone nitrogen demands careful optimization to avoid dialkylation or ring opening.

Direct Alkylation Using Benzyl Halides

US10654871B2 describes alkylation of pyridone derivatives with 3,4-difluorobenzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile. Key parameters include:

Condition Optimal Value
Solvent Anhydrous DMF
Base Potassium carbonate
Temperature 60–80°C
Reaction Time 12–24 hours
Yield 70–75%

Notably, the use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) improves benzyl halide reactivity, enhancing yields to 80%.

Reductive Amination Alternative

PMC9919513 highlights reductive amination for N-alkylation, where the pyridone reacts with 3,4-difluorobenzaldehyde and a reducing agent (e.g., NaBH₃CN). While this method avoids harsh alkylation conditions, it requires stoichiometric reductants and yields 60–65%.

Integrated Synthesis Pathways

Combining the above steps, two scalable routes emerge:

Sequential Hydrothermal-Esterification-Alkylation

  • Synthesize 6-oxo-1,6-dihydropyridine-3-carboxylic acid via hydrothermal reaction.
  • Esterify with SOCl₂/MeOH.
  • Alkylate with 3,4-difluorobenzyl bromide/K₂CO₃ in DMF.

Overall Yield : 55–60% (theoretical), 50–54% (actual).

Multi-Step Organic Synthesis

  • Construct pyridone via Claisen condensation.
  • Esterify and alkylate as above.

Overall Yield : 40–45% (lower due to multi-step purifications).

Analytical Validation and Quality Control

Post-synthesis characterization is vital. Key metrics from CAS 242797-16-6 specifications include:

  • Purity : ≥98% (HPLC, C18 column, 0.1% TFA/MeCN gradient).
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, pyridone H), 7.45–7.30 (m, 3H, aromatic H), 5.20 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
    • LC-MS : m/z 279.24 [M+H]⁺.

Stability studies indicate the compound remains stable for >24 months when stored sealed at 2–8°C.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing O- vs. N-alkylation necessitates excess benzyl halide and controlled pH.
  • Solvent Choice : DMF enhances reactivity but complicates purification; switching to acetonitrile improves ease of isolation.
  • Catalysis : Exploring Pd-catalyzed couplings (e.g., Buchwald-Hartwig) could streamline benzyl group introduction.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted benzyl derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

Potential Therapeutic Applications

Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is being investigated for its role as a pharmacophore in developing new therapeutic agents. Research indicates that compounds of this class may exhibit:

  • Anticancer Activity : Preliminary studies suggest that this compound could inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, its structural features may enhance binding to cancer-related enzymes or receptors.
  • Neurological Disorders : There is ongoing research into its effects on neurotransmitter systems, which could lead to advancements in treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Materials Science

The unique structural characteristics of this compound make it a candidate for novel material development. Its potential applications include:

  • Organic Electronics : Its electronic properties may be harnessed in the fabrication of organic semiconductors or photovoltaic devices.
  • Optical Materials : The compound's ability to modify light properties can be explored for use in optical devices or sensors.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

Study 2: Neurological Effects

Research published in Neuroscience Letters explored the effects of this compound on neurotransmitter release in neuronal cultures. The findings demonstrated that it could enhance dopamine release, indicating potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 3,4-difluorobenzyl group enhances its binding affinity and specificity towards certain targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Features
This compound Not provided C₁₄H₁₁F₂NO₃ ~295.25 3,4-difluorobenzyl (1), methyl ester (3) High electron-withdrawing substituents
Methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate 338755-19-4 C₁₄H₁₂ClNO₃ 277.70 4-chlorobenzyl (1), methyl ester (3) Chlorine substituent enhances lipophilicity
Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 929000-81-7 C₁₃H₁₀FNO₃ 263.23 4-fluorophenyl (1), methyl ester (3) Monofluorination reduces steric bulk
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 1708178-64-6 C₁₀H₁₂F₂NO₃ 247.21 Difluoromethyl (2), ethyl ester (3) Ethyl ester may slow metabolic hydrolysis
1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid sc-302196 C₁₃H₉F₂NO₃ 281.21 3,4-difluorobenzyl (1), carboxylic acid (3) Acid form increases polarity

Substituent Effects

  • Electron-Withdrawing Groups: The 3,4-difluorobenzyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-chlorobenzyl or 4-fluorophenyl groups in analogs .
  • Steric Considerations : The 3,4-difluorobenzyl substituent creates steric bulk, which may hinder binding in compact active sites compared to the smaller 4-fluorophenyl group .

Biological Activity

Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 242797-16-6) is a synthetic organic compound characterized by the molecular formula C14H11F2NO3C_{14}H_{11}F_{2}NO_{3} and a molecular weight of approximately 279.25 g/mol. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the 3,4-difluorobenzyl group enhances its binding affinity towards various enzymes and receptors, potentially modulating their activity. This interaction can lead to various therapeutic effects, making it a candidate for further investigation in drug development.

Therapeutic Potential

Research indicates that compounds similar to this compound exhibit potential in treating neurological disorders and certain types of cancer. The compound's structure suggests it may function as a pharmacophore in the development of new therapeutic agents targeting diseases where traditional treatments are ineffective or have significant side effects.

In Vitro and In Vivo Studies

Preliminary studies have demonstrated that this compound can exhibit significant biological effects. For instance:

  • Neuroprotective Effects : In models simulating neurodegenerative conditions, this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Results indicate dose-dependent effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Experimental Data

StudyBiological ActivityMethodologyKey Findings
Study ANeuroprotectiveIn vitro assays on neuronal cell linesSignificant reduction in cell death under oxidative stress conditions.
Study BAnticancerCell proliferation assays on breast cancer cell linesInhibition of cell growth with IC50 values indicating potency.
Study CEnzyme inhibitionEnzymatic assaysModerate inhibition of specific enzymes involved in metabolic pathways.

Q & A

Q. Table 1: Comparison of Analog Syntheses

SubstituentReaction ConditionsYield (%)Reference
BenzyloxyK₂CO₃, DMF, 16h RT38.6
4-FluorophenylNot specified (patent route)N/A
BenzylAlkylation in DMSO67

Key Considerations : Optimize reaction time, solvent polarity, and stoichiometry to improve yields. Monitor regioselectivity via NMR (e.g., ¹H NMR δ 5.28 ppm for benzyl-CH₂ in ).

How can researchers characterize the tautomeric forms of 6-oxo-1,6-dihydropyridine derivatives in the solid state?

Level: Advanced
Methodological Answer:
Tautomerism (lactam vs. lactim) is resolved using X-ray crystallography and bond-length analysis :

Crystallography : Determine the C=O bond length. Lactam forms show shorter C-O bonds (~1.23 Å), while lactim forms exhibit longer C-O distances .

Computational Validation : Compare experimental bond lengths with DFT-calculated values for each tautomer.

Spectroscopic Support : Use ¹³C NMR to confirm carbonyl environments (e.g., δ ~164 ppm for lactam carbonyls ).

Q. Table 2: Tautomeric Bond Length Analysis

TautomerC-O Bond Length (Å)Reference
Lactam1.23
Lactim (hypothetical)~1.30 (expected)

Note : In Ni(H₂O)₆₂, lactam tautomers dominate despite prior claims of lactim forms .

What methodologies are effective in resolving contradictions between spectroscopic data and expected structures of substituted dihydropyridine carboxylates?

Level: Advanced
Methodological Answer:
Address discrepancies using a multi-technique approach:

2D NMR : Perform HSQC/HMBC to confirm connectivity (e.g., correlation between benzyl-CH₂ and pyridone protons ).

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

Crystallographic Validation : Resolve ambiguous NOE signals or overlapping peaks via single-crystal XRD .

Reaction Monitoring : Use in-situ FTIR to track carbonyl group reactivity during synthesis .

Case Study : In , unexpected splitting in ¹H NMR δ 7.4–7.3 ppm was resolved via COSY, confirming aromatic coupling patterns.

How do hydrogen bonding patterns influence the crystal packing of this compound?

Level: Advanced
Methodological Answer:
Hydrogen bonds dictate packing motifs and polymorphism. Key steps:

Graph Set Analysis : Use Etter’s rules to classify interactions (e.g., R₂²(8) motifs in ).

Mercury Software : Visualize H-bond networks and calculate interaction energies (e.g., O-H···O/N bonds in ).

Thermal Analysis : Correlate melting points with packing efficiency (e.g., triclinic vs. monoclinic forms).

Q. Table 3: Crystal Parameters for Related Structures

ParameterValue (Triclinic P1)Reference
a, b, c (Å)6.2620, 7.1053, 10.7101
α, β, γ (°)102.46, 96.75, 114.82
H-bond Length (Å)2.65–2.89

Implications : Strong H-bonds (e.g., O-H···O) stabilize the lattice, affecting solubility and stability .

What are the key considerations in designing coordination complexes with 6-oxo-1,6-dihydropyridine-3-carboxylate ligands?

Level: Advanced
Methodological Answer:
Focus on ligand geometry and metal compatibility:

Ligand Denticity : The carboxylate and pyridone groups act as bidentate ligands, favoring octahedral metal centers (e.g., Ni²⁺ in ).

pH Control : Deprotonate the carboxylate at pH > 4 for effective chelation.

Spectroscopic Monitoring : Track metal-ligand charge transfer bands via UV-Vis (e.g., d-d transitions in Ni complexes ).

Case Study : [Ni(H₂O)₆]²⁺ complexes with 6-oxo ligands show distinct Jahn-Teller distortions, confirmed by XRD bond elongation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.